Etidocaine hydrochloride

Catalog No.
S527580
CAS No.
36637-19-1
M.F
C17H29ClN2O
M. Wt
312.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etidocaine hydrochloride

CAS Number

36637-19-1

Product Name

Etidocaine hydrochloride

IUPAC Name

N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide;hydrochloride

Molecular Formula

C17H29ClN2O

Molecular Weight

312.9 g/mol

InChI

InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H

InChI Key

LMWQQUMMGGIGJQ-UHFFFAOYSA-N

SMILES

CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl

Synonyms

N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butanamide Hydrochloride; (±)-N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butanamide Monohydrochloride; Duranest; Duranest Hydrochloride; W 19053;

Canonical SMILES

CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl

Etidocaine hydrochloride is a long-acting local anesthetic classified as an aminoamide []. Compared to other local anesthetics, it offers several advantages that make it attractive for scientific research. Here's a breakdown of its applications in scientific research:

Local Anesthetic Properties

Etidocaine hydrochloride exhibits potent local anesthetic properties, blocking nerve impulses by reversibly inhibiting sodium channels in nerve membranes []. This property makes it valuable for various research purposes, including:

  • Understanding pain mechanisms

    Researchers can use etidocaine hydrochloride to temporarily block nerve conduction in animal models to study pain pathways and mechanisms of pain perception.

  • Developing new analgesics

    By studying the effects of etidocaine hydrochloride on pain relief, researchers can gain insights into developing new and improved pain medications.

  • Evaluating nerve function

    Etidocaine hydrochloride can be used to assess nerve function in animal models by observing the duration of anesthesia it produces. This information can be helpful in studies related to nerve damage or regeneration.

Controlled Drug Delivery Systems

Due to its sustained-release properties, etidocaine hydrochloride is being explored for use in controlled drug delivery systems []. Researchers are investigating methods to encapsulate the drug in various carriers, allowing for slow and localized release of the anesthetic at the target site. This could be beneficial for:

  • Reducing systemic side effects

    Controlled release formulations could potentially minimize the amount of etidocaine hydrochloride needed to achieve the desired anesthetic effect, thereby reducing the risk of systemic side effects.

  • Extending duration of action

    By controlling the release of the drug, researchers can potentially prolong the anesthetic effect of etidocaine hydrochloride, reducing the need for repeat injections.

  • Targeted drug delivery

    Controlled release systems loaded with etidocaine hydrochloride could potentially deliver the drug to specific tissues or organs, improving treatment efficacy and reducing off-target effects.

Etidocaine hydrochloride is an amide-type local anesthetic, primarily used in surgical procedures, labor, and delivery. Marketed under the trade name Duranest, it is known for its long duration of action and rapid onset of analgesia, typically ranging from 3 to 5 minutes. The compound's molecular formula is C17H28N2OHClC_{17}H_{28}N_{2}O\cdot HCl, with a molecular weight of approximately 312.88 g/mol .

Chemical Structure

The chemical structure of etidocaine hydrochloride features a 2,6-dimethylphenyl group attached to a butanamide moiety, which contributes to its anesthetic properties. The compound is racemic with no defined stereocenters .

Etidocaine hydrochloride acts by reversibly blocking sodium channels in nerve cells. Sodium channels are essential for nerve impulse transmission. By binding to these channels, Etidocaine hydrochloride prevents sodium ions from entering the nerve cells, thereby inhibiting the generation and propagation of nerve impulses []. This localized blockade results in numbness and pain relief in the targeted area.

Etidocaine hydrochloride is generally well-tolerated, but potential side effects include dizziness, drowsiness, and allergic reactions [].

  • Toxicity: Etidocaine hydrochloride can cause serious adverse effects, including seizures and cardiac arrhythmias, at high doses or with accidental injection into blood vessels.
  • Safety Precautions: Etidocaine hydrochloride should be used with caution in individuals with certain medical conditions, such as heart disease or liver problems [].
Typical of amide compounds:

  • Hydrolysis: In the presence of water and under acidic or basic conditions, etidocaine can hydrolyze to form 2,6-dimethylaniline and butanoic acid.
  • Alkylation: It can react with alkyl halides to form more complex amides.
  • Nucleophilic Substitution: The nitrogen atom in the amide can participate in nucleophilic substitution reactions, which are significant in drug metabolism.

These reactions are crucial for understanding the pharmacokinetics and potential metabolic pathways of etidocaine within biological systems .

Etidocaine acts primarily as a sodium channel blocker, inhibiting the influx of sodium ions into neurons, which prevents the propagation of nerve impulses. This mechanism is responsible for its local anesthetic effects. The duration of action is notably longer than that of other local anesthetics like lidocaine, making it suitable for procedures requiring extended anesthesia .

Pharmacokinetics

  • Onset of Action: Approximately 3-5 minutes.
  • Duration: Up to 5-10 hours.
  • Half-Life: Approximately 2.5 hours .

The synthesis of etidocaine hydrochloride involves several steps:

  • Formation of Bromoanilide: The reaction between 2,6-dimethylaniline and 2-bromobutyryl chloride produces 2-bromo-N-(2,6-dimethylphenyl)butanamide.
  • Alkylation: This intermediate is then alkylated with N-ethylpropylamine to yield etidocaine .
text
2,6-Dimethylaniline + 2-Bromobutyryl Chloride → BromoanilideBromoanilide + N-Ethylpropylamine → Etidocaine

Etidocaine hydrochloride is primarily used in medical settings as a local anesthetic. Its applications include:

  • Surgical Anesthesia: Used during various surgical procedures due to its long-lasting effects.
  • Labor and Delivery: Administered for pain relief during childbirth.
  • Dental Procedures: Employed in dental surgeries, though with caution due to potential increased bleeding risks .

Etidocaine has been studied for its interactions with various drugs. Notably:

  • Methemoglobinemia Risk: Co-administration with certain medications such as chloroquine and acetaminophen can increase the risk of methemoglobinemia, a condition where hemoglobin cannot effectively release oxygen to body tissues .
  • Epinephrine Combination: Often used in conjunction with epinephrine to prolong its effects and reduce bleeding during procedures .

Etidocaine shares similarities with other local anesthetics but has unique properties that distinguish it:

Compound NameTypeDuration of ActionUnique Features
LidocaineAmideShort (1-2 hours)Faster onset but shorter duration
BupivacaineAmideLong (4-8 hours)More potent but higher risk of cardiotoxicity
RopivacaineAmideLong (4-6 hours)Less cardiotoxic than bupivacaine
ProcaineEsterShort (1-2 hours)Lower potency and shorter duration compared to etidocaine

Uniqueness of Etidocaine

Etidocaine's primary distinction lies in its combination of rapid onset and extended duration of action compared to lidocaine and procaine, along with its higher lipid solubility which enhances its efficacy in nerve block procedures .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

312.1968412 g/mol

Monoisotopic Mass

312.1968412 g/mol

Heavy Atom Count

21

UNII

YGD0Y35434
60YD32QL30
G6N3B3U8E6

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (60%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (40%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anesthetics, Local

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

38188-14-6
36637-19-1

Wikipedia

Etidocaine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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